

2-nitro-N-propylbenzenesulfonamide chemical structure and properties

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Compound of Interest

2-nitro-Npropylbenzenesulfonamide

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An In-depth Technical Guide to 2-nitro-N-propylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **2-nitro-N-propylbenzenesulfonamide**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure and Properties

2-nitro-N-propylbenzenesulfonamide is an organic compound belonging to the benzenesulfonamide class, characterized by a nitro group substitution on the benzene ring.

Chemical Structure:

The chemical structure of **2-nitro-N-propylbenzenesulfonamide** is represented as follows:

Molecular Formula: C₉H₁₂N₂O₄S[1]

Table 1: Physicochemical Properties of 2-nitro-N-propylbenzenesulfonamide



Property	Value	Source
Molecular Weight	244.27 g/mol	[1]
CAS Number	89840-63-1	[1]
Predicted Boiling Point	396.3 ± 44.0 °C	[1]
Predicted Density	1.321 ± 0.06 g/cm ³	
Predicted pKa	10.77 ± 0.40	_
Melting Point	Data not available	_
Solubility	Data not available	

Synthesis of 2-nitro-N-propylbenzenesulfonamide

While a specific, detailed experimental protocol for the synthesis of **2-nitro-N-propylbenzenesulfonamide** is not readily available in the surveyed literature, a general and widely applicable method for the preparation of N-alkyl-2-nitrobenzenesulfonamides can be employed. This synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with the corresponding primary amine, in this case, n-propylamine.

General Experimental Protocol:

The synthesis can be carried out as follows:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
- Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent to the flask.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



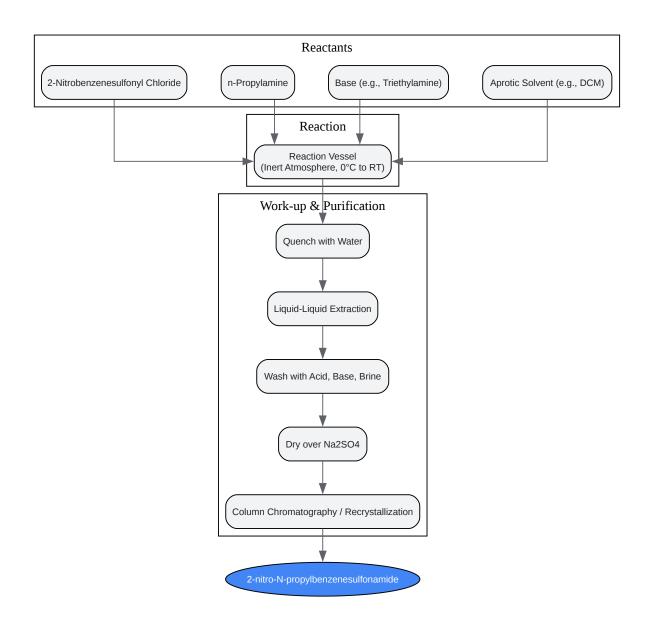




- Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-nitro-Npropylbenzenesulfonamide.

Diagram 1: General Synthesis Workflow for 2-nitro-N-propylbenzenesulfonamide





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Caption: General synthesis workflow for **2-nitro-N-propylbenzenesulfonamide**.



Biological Activity and Potential Applications

Direct experimental data on the biological activity of **2-nitro-N-propylbenzenesulfonamide** is not available in the current scientific literature. However, based on the known activities of the broader classes of nitrobenzenesulfonamides and sulfonamides, several potential areas of biological activity can be inferred. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

3.1. Potential Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The presence of the nitro group on the benzene ring can modulate this activity. Nitroaromatic compounds are known to exhibit antimicrobial effects, often through mechanisms involving the reduction of the nitro group to produce toxic reactive nitrogen species within the microbial cell.[2] These reactive species can lead to DNA damage and cell death.[2] Therefore, **2-nitro-N-propylbenzenesulfonamide** could potentially exhibit activity against a range of bacterial and fungal pathogens.

3.2. Potential Cytotoxic and Anticancer Activity

Several nitrobenzenesulfonamide derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[3] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells. The electron-withdrawing nature of the nitro group can play a role in these processes. Some studies have explored nitrobenzenesulfonamides as hypoxic cell selective cytotoxic agents, which are more toxic to cancer cells in low-oxygen environments, a common feature of solid tumors.[3]

3.3. Other Potential Biological Activities

The sulfonamide moiety is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and diuretic activities. The specific biological profile of **2-nitro-N-propylbenzenesulfonamide** would be determined by the interplay of the sulfonamide group, the nitroaromatic ring, and the N-propyl substituent.

Future Research Directions



The lack of experimental data on **2-nitro-N-propylbenzenesulfonamide** highlights several key areas for future research:

- Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization of the compound's physicochemical properties, including melting point and solubility in various solvents, are needed.
- Biological Screening: The compound should be screened for a range of biological activities, including antimicrobial (antibacterial and antifungal) and cytotoxic effects against a panel of cancer cell lines.
- Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the alkyl chain and the position of the nitro group could provide valuable insights into the structure-activity relationships of this class of compounds.

Conclusion

2-nitro-N-propylbenzenesulfonamide is a readily synthesizable compound with potential for a range of biological activities based on the known properties of the nitrobenzenesulfonamide scaffold. While there is a clear need for experimental investigation to validate these potential applications, the existing literature on related compounds provides a strong rationale for further research into this molecule. This technical guide serves as a foundational resource for scientists interested in exploring the chemical and biological properties of **2-nitro-N-propylbenzenesulfonamide**.

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